molecular formula C17H19FN4O2 B2677139 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide CAS No. 1448136-09-1

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide

Cat. No. B2677139
CAS RN: 1448136-09-1
M. Wt: 330.363
InChI Key: XCYBELUSWMVEMA-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide, also known as DMFP, is a chemical compound that has garnered significant attention in the scientific community due to its potential use in various fields of research. DMFP is a potent inhibitor of a specific protein kinase, making it a valuable tool for studying the role of this kinase in various biological processes.

Scientific Research Applications

Novel Crystalline Forms and Protein Kinase Inhibition

One application involves the investigation of novel crystalline forms of structurally similar compounds for their potential therapeutic benefits. For instance, specific crystalline forms of closely related compounds have been claimed for treating disorders like asthma, gastrointestinal diseases, pain, and depression, highlighting the compound's relevance in medicinal chemistry and pharmacology (Norman, 2008).

Integrated Flow and Microwave Approach

Another significant application is found in the synthesis of protein kinase inhibitors using a hybrid flow and microwave approach, emphasizing the compound's role in streamlining synthetic routes for potential pharmaceuticals. This methodology not only enhances overall yields but also improves atom economy, demonstrating the compound's utility in the efficient production of kinase inhibitors (Russell et al., 2015).

Neurokinin-1 Receptor Antagonism

Research into orally active, water-soluble neurokinin-1 receptor antagonists showcases the compound's application in developing treatments for emesis and depression. The study of similar benzamide analogues reveals their effectiveness in pre-clinical tests, which is crucial for clinical efficacy in treating these conditions (Harrison et al., 2001).

Imaging Solid Tumors

The development of fluorine-18-labeled benzamide analogues for positron emission tomography (PET) imaging of the sigma2 receptor status of solid tumors is another pivotal application. These compounds, due to their moderate to high affinity for sigma2 receptors, allow for the non-invasive imaging of tumor proliferation, aiding in the diagnosis and monitoring of cancer treatment (Tu et al., 2007).

Development of Novel If Channel Inhibitors

Furthermore, the synthesis and identification of human metabolites of similar compounds emphasize their role in developing novel treatments for cardiovascular diseases. This includes the If channel inhibitors for treating conditions such as stable angina and atrial fibrillation, highlighting the compound's potential in cardiac therapeutics (Umehara et al., 2009).

properties

IUPAC Name

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-11-15(21-16(23)13-4-3-5-14(18)10-13)12(2)20-17(19-11)22-6-8-24-9-7-22/h3-5,10H,6-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYBELUSWMVEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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